Formamide-d1 (CAS: 35692-88-7) is the N-deuterated isotopologue of formamide, a polar amide solvent widely used as a chemical raw material for resins and plasticizers.[1] Its primary value in procurement is for applications where specific isotopic labeling of the amide (N-H) position is required. This single deuterium substitution is critical for eliminating proton signals in ¹H NMR spectroscopy, probing hydrogen bonding interactions via vibrational spectroscopy, and serving as a deuterated building block in the synthesis of complex molecules.[2][3]
Substituting Formamide-d1 with non-deuterated formamide is unsuitable for its primary applications, as it reintroduces the N-H proton signal that obscures ¹H NMR spectra and prevents the analysis of N-D specific vibrational modes.[2] Other deuterated analogs, such as formamide-d3 (DCOND2), or common solvents like Dimethylformamide (DMF), are also inadequate substitutes. These alternatives alter the molecule at the formyl C-H position or lack the amide proton site entirely, failing to provide the specific N-D label necessary for mechanistic studies, protein structure analysis, or targeted isotopic synthesis where the amide group's hydrogen-deuterium exchange is the specific focus.
In high-resolution infrared spectroscopy, the spectrum of standard formamide (HCONH2) in the symmetric NH stretching region is perturbed, causing rotational transitions to be split into doublets.[1] This splitting, indicative of coupling between the NH stretch and other vibrational modes, complicates spectral interpretation. In contrast, the spectrum of N-deuterated formamide (HCONH2, referred to as DCONH2 in the source) shows a complete absence of this splitting.[1] This demonstrates that the substitution of deuterium at the formyl C-H position decouples these vibrational modes.
| Evidence Dimension | Spectral peak splitting in symmetric NH stretching region |
| Target Compound Data | No doublets observed; peaks are not split. |
| Comparator Or Baseline | Standard Formamide (HCONH2): Rotational transitions are split into doublets. |
| Quantified Difference | Qualitative (Absence vs. Presence of peak splitting). |
| Conditions | Molecular beam optothermal spectroscopy. |
For researchers using IR spectroscopy to study hydrogen bonding or reaction mechanisms, procuring Formamide-d1 provides cleaner, unperturbed spectra, enabling more accurate assignment of vibrational modes without complex deconvolution.
In studies simulating prebiotic synthesis, the choice of deuterated formamide isotopologue directly controls the site of deuterium incorporation into products. When uridine is photoreduced in 1-d-formamide (DCONH2), deuterium is incorporated specifically at the 5-position of the resulting dihydrouridine.[1] In contrast, using N-d2-formamide (HCOND2) as the reactant leads to deuterium incorporation at both the C5 and C6 positions.[1] This demonstrates the non-interchangeability of formamide isotopologues for achieving site-specific labeling.
| Evidence Dimension | Site of deuterium incorporation in dihydrouridine product |
| Target Compound Data | Deuterium incorporation occurs exclusively at the C5-position. |
| Comparator Or Baseline | N-d2-formamide (HCOND2): Deuterium incorporation occurs at both C5 and C6-positions. |
| Quantified Difference | Regioselectivity of labeling (C5-only vs. C5 and C6). |
| Conditions | Photoreduction of uridine in formamide solvent under continuous UV irradiation. |
This provides clear evidence for selecting Formamide-d1 when the synthetic goal is to introduce a deuterium label specifically at a site targeted by the formyl hydrogen, which is impossible with other isotopologues.
The primary procurement driver for Formamide-d1 is its utility as an NMR solvent or reagent where analyte signals would be obscured by the protons of standard formamide. The ¹H NMR spectrum of non-deuterated formamide shows three distinct proton signals: a formyl proton (CHO) and two inequivalent amide protons (NHa and NHb) due to restricted C-N bond rotation.[1][2] These amide signals, which can be broad due to quadrupolar coupling with ¹⁴N and chemical exchange, can overlap with analyte signals.[2] Using Formamide-d1 (DCONH2) eliminates the formyl proton signal, simplifying the solvent background in the ¹H spectrum and allowing for clearer observation of solute signals in that region.
| Evidence Dimension | ¹H NMR Solvent Background Signals |
| Target Compound Data | No signal from the formyl proton (C-H). |
| Comparator Or Baseline | Standard Formamide: Displays a formyl proton signal (δ ≈ 8.2 ppm) and two amide proton signals (δ ≈ 7.2-7.5 ppm).[1] |
| Quantified Difference | Elimination of the formyl proton signal from the solvent background. |
| Conditions | ¹H NMR spectroscopy in solution. |
For NMR studies of solutes with resonances in the 7-8.5 ppm region, or for studying H/D exchange at amide sites, procuring Formamide-d1 is essential to obtain a clean spectral window, which is not achievable with standard formamide.
For researchers investigating reaction mechanisms or intermolecular forces like hydrogen bonding, Formamide-d1 is the indicated choice. Its deuterated formyl group decouples key vibrational modes, providing a cleaner and more interpretable IR spectrum compared to standard formamide, which suffers from mode coupling that complicates analysis.[1]
When a synthetic route requires the specific introduction of a deuterium atom at a formyl position or a subsequent site derived from it, Formamide-d1 is the necessary precursor. Its use ensures regioselective labeling that cannot be achieved with other isotopologues like N-d2-formamide, which would label different positions in the final product.[2]
In applications requiring formamide as a solvent for NMR analysis, particularly for solutes with protons resonating near the formyl proton region, Formamide-d1 is essential. It removes the solvent's formyl proton signal from the ¹H spectrum, preventing spectral overlap and enabling clear, unambiguous analysis of the solute's signals.
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